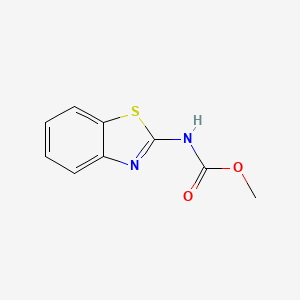

N-(1,3-苯并噻唑-2-基)氨基甲酸甲酯

描述

“Methyl N-(1,3-benzothiazol-2-yl)carbamate” is a compound that belongs to the benzothiazole family . Benzothiazoles are heterocyclic compounds with a wide spectrum of biological activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A new method has been developed for the synthesis of 1,3-benzothiazol-2 (3H)-ones with carbamate function based on the adducts of the 1,4-addition of thioacetic acid to 2-R- N, N '-dimethoxycarbonyl-1,4-benzoquinone diimines .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. They include cyclization of 2-aminothiophenols with phosgene, chloroformates, and urea; reductive carbonylation of substituted nitrobenzenes using sulfur, carbon monoxide, and water in the presence of bases; cyclization of thiocarbamates followed by decomposition of the 2-alkoxybenzothiazoles prepared, among others .科学研究应用

抗结核化合物

苯并噻唑类化合物,包括 N-(1,3-苯并噻唑-2-基)氨基甲酸甲酯,已被合成并研究其抗结核性质 . 这些化合物对结核分枝杆菌显示出有希望的抑制浓度 tuberculosis . 这些衍生物的合成是通过各种合成途径实现的,包括重氮偶联、Knoevenagel缩合、Biginelli反应、分子杂交技术、微波辐射、一锅多组分反应等 .

抗菌剂

一些新颖的 N'-(1,3-苯并噻唑-2-基)-芳酰胺衍生物已被合成并评估其抗菌性质 . 这些化合物对测试的革兰氏阳性和革兰氏阴性菌株显示出不同的活性 . 尤其是,通过酰胺键连接到苯并噻唑部分的噻吩环化合物对金黄色葡萄球菌显示出最大活性 aureus .

抗真菌剂

苯并噻唑衍生物与抗真菌活性有关 . 这些化合物因其在治疗真菌感染方面的潜力而被广泛研究 .

抗氧化剂

苯并噻唑衍生物也与抗氧化活性有关 . 这些化合物有可能中和体内有害的自由基 .

抗菌剂

苯并噻唑衍生物与抗菌活性有关 . 这些化合物因其在治疗各种微生物感染方面的潜力而被研究 .

抗增殖剂

苯并噻唑衍生物与抗增殖活性有关 . 这些化合物因其在抑制癌细胞生长方面的潜力而被研究 .

抗惊厥剂

苯并噻唑衍生物与抗惊厥活性有关 . 这些化合物因其在治疗癫痫发作方面的潜力而被研究 .

恶性疟原虫蛋白酶抑制剂

未来方向

作用机制

Target of Action

Methyl N-(1,3-benzothiazol-2-yl)carbamate, also known as CARBAMIC ACID, 2-BENZOTHIAZOLYL-, METHYL ESTER (9CI), has been found to have potent inhibitory activity against M. tuberculosis . The primary target of this compound is the DprE1 protein, which plays a crucial role in the survival and virulence of M. tuberculosis .

Mode of Action

The mode of action of methyl N-(1,3-benzothiazol-2-yl)carbamate involves its interaction with the DprE1 protein. This interaction results in the inhibition of the protein’s function, thereby affecting the survival and virulence of M. tuberculosis .

Biochemical Pathways

The biochemical pathways affected by methyl N-(1,3-benzothiazol-2-yl)carbamate are primarily related to the survival and virulence of M. tuberculosis. By inhibiting the DprE1 protein, this compound disrupts the normal functioning of these pathways, leading to downstream effects that include the death of the bacteria .

Result of Action

The molecular and cellular effects of the action of methyl N-(1,3-benzothiazol-2-yl)carbamate include the inhibition of the DprE1 protein and the subsequent death of M. tuberculosis. This results in the compound’s potent anti-tubercular activity .

生化分析

Biochemical Properties

The biochemical properties of Methyl N-(1,3-benzothiazol-2-yl)carbamate are not fully understood yet. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that Methyl N-(1,3-benzothiazol-2-yl)carbamate may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of M. tuberculosis .

Cellular Effects

Benzothiazole derivatives have been shown to induce cytotoxicity in breast cancer cells via two distinct cell death mechanisms . This suggests that Methyl N-(1,3-benzothiazol-2-yl)carbamate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzothiazole derivatives can bind to the colchicine binding site, separate from the binding sites of clinically used microtubule-targeting agents . This suggests that Methyl N-(1,3-benzothiazol-2-yl)carbamate may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . This suggests that the effects of Methyl N-(1,3-benzothiazol-2-yl)carbamate may change over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The dosage effects of Methyl N-(1,3-benzothiazol-2-yl)carbamate in animal models are not well-studied. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that the effects of Methyl N-(1,3-benzothiazol-2-yl)carbamate may vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways . This suggests that Methyl N-(1,3-benzothiazol-2-yl)carbamate may be involved in metabolic pathways, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Methyl N-(1,3-benzothiazol-2-yl)carbamate within cells and tissues are not well-understood. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that Methyl N-(1,3-benzothiazol-2-yl)carbamate may be transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Methyl N-(1,3-benzothiazol-2-yl)carbamate and any effects on its activity or function are not well-known. Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis . This suggests that Methyl N-(1,3-benzothiazol-2-yl)carbamate may be localized in specific compartments or organelles within the cell, and this localization may influence its activity or function .

属性

IUPAC Name |

methyl N-(1,3-benzothiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-9(12)11-8-10-6-4-2-3-5-7(6)14-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWJTPUXFFRTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393286 | |

| Record name | methyl N-(1,3-benzothiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28953-24-4 | |

| Record name | methyl N-(1,3-benzothiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-[(1,1-Dimethylprop-2-ynyl)oxy]ethoxy)ethan-1-ol](/img/structure/B1622331.png)

![4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1622335.png)

![2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1622343.png)

![5-(Chloromethyl)-3-(4-[5-(chloromethyl)-1,2,4-oxadiazol-3-YL]phenyl)-1,2,4-oxadiazole](/img/structure/B1622347.png)

![Ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1622348.png)